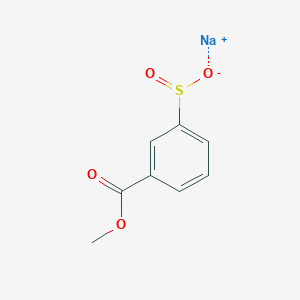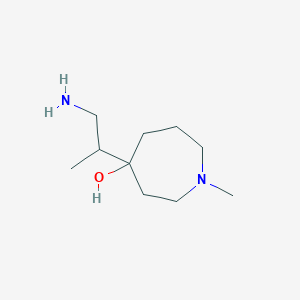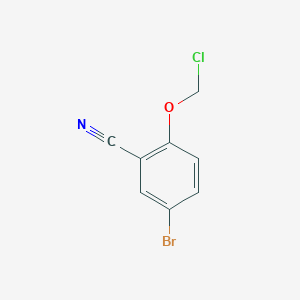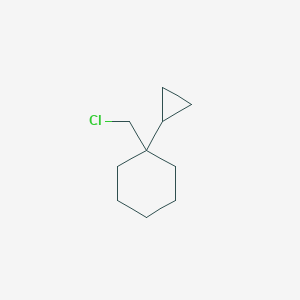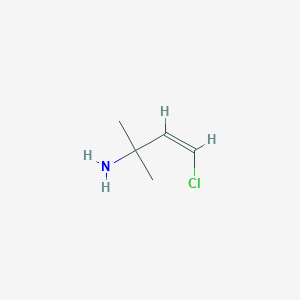
(3Z)-4-Chloro-2-methylbut-3-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is an organic compound characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of the corresponding amine.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z)-4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3Z)-4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-4-Chloro-3-(2-methylphenyl)imino-5-oxotetrahydro-2-furanyl 2-furoate
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,3′Z)-3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one)
Uniqueness
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is unique due to its specific structural features, such as the position of the chlorine atom and the presence of the amine group
Propriétés
Formule moléculaire |
C5H10ClN |
|---|---|
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
(Z)-4-chloro-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3- |
Clé InChI |
FKZLEYGHXAHJMD-ARJAWSKDSA-N |
SMILES isomérique |
CC(C)(/C=C\Cl)N |
SMILES canonique |
CC(C)(C=CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


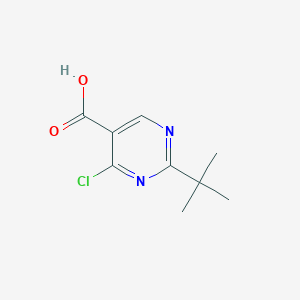
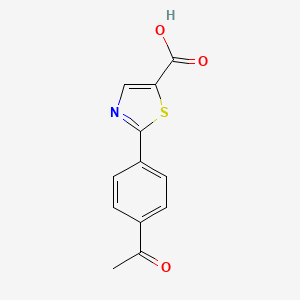
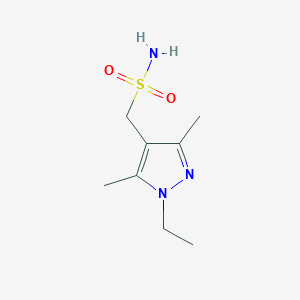
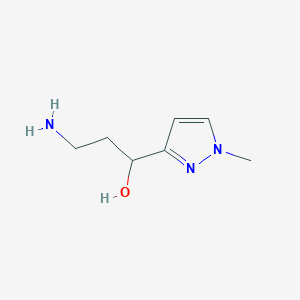
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)

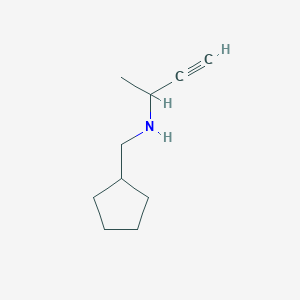

![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
